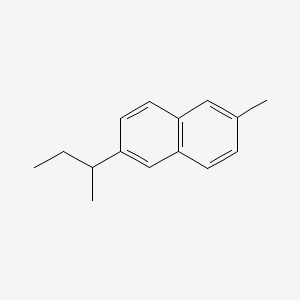

2-Methyl-6-(1-methylpropyl)naphthalene

Description

Chemical Identity and Structure 2-Methyl-6-(1-methylpropyl)naphthalene (CAS No. 56564-72-8) is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C₁₅H₁₈ and a molecular weight of 198.30 g/mol . Its structure consists of a naphthalene backbone substituted with a methyl group at the 2-position and a 1-methylpropyl (sec-butyl) group at the 6-position.

Properties

CAS No. |

56564-72-8 |

|---|---|

Molecular Formula |

C15H18 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

2-butan-2-yl-6-methylnaphthalene |

InChI |

InChI=1S/C15H18/c1-4-12(3)13-7-8-14-9-11(2)5-6-15(14)10-13/h5-10,12H,4H2,1-3H3 |

InChI Key |

HFMRLGGSKFTVHE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC2=C(C=C1)C=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(1-methylpropyl)naphthalene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2-methylnaphthalene with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of modified zeolite molecular sieves as catalysts. These catalysts enhance the selectivity and yield of the desired product while minimizing the formation of by-products. The reaction conditions are optimized to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(1-methylpropyl)naphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Dihydro derivatives

Substitution: Halogenated or nitrated naphthalenes

Scientific Research Applications

Industrial Applications

1. Solvent in Organic Synthesis

- Description : 2-Methyl-6-(1-methylpropyl)naphthalene is used as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds.

- Case Study : A study demonstrated its effectiveness in facilitating the reaction between various organic substrates, enhancing yields and reaction rates.

2. Component in Fragrance Formulations

- Description : This compound serves as a fragrance ingredient in cosmetic and personal care products. Its pleasant aroma makes it suitable for perfumes and scented products.

- Data Table :

| Product Type | Concentration (%) | Function |

|---|---|---|

| Perfumes | 5-20 | Fragrance |

| Body lotions | 0.5-1 | Scent enhancement |

| Hair care products | 0.1-0.5 | Fragrance |

Environmental Applications

1. Indicator for Environmental Monitoring

- Description : Due to its persistence in the environment, this compound is used as an indicator for monitoring pollution levels, particularly in aquatic systems.

- Case Study : Research indicated that measuring concentrations of this compound could provide insights into the levels of industrial discharge into water bodies.

Health and Safety Considerations

1. Toxicological Studies

Mechanism of Action

The mechanism of action of 2-Methyl-6-(1-methylpropyl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, the compound may undergo electrophilic substitution, where the electron-rich naphthalene ring reacts with electrophiles. The presence of substituents on the naphthalene ring can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Key Physical and Chemical Properties

- Rotatable Bond Count : 2

- Exact Mass : 198.14085 g/mol

- Heavy Atom Count : 15

- Complexity : 196 (indicating moderate structural intricacy) .

This compound is structurally distinct from simpler naphthalene derivatives due to its branched alkyl substituents, which may influence its environmental persistence, bioavailability, and toxicokinetics.

Structural Analogues

The compound is compared to three structurally related PAHs: naphthalene , 1-methylnaphthalene , and 2-methylnaphthalene .

Key Observations :

- The branched sec-butyl group in this compound increases its molecular weight and lipophilicity compared to simpler methylated naphthalenes.

- Unlike 1- and 2-methylnaphthalene, the compound’s stereocenter introduces possible enantiomers, which could lead to differential biological interactions .

Toxicological Profiles

Data from ATSDR’s 2024 Toxicological Profile for naphthalene and methylnaphthalenes provide a basis for extrapolation :

Mechanistic Insights :

- Naphthalene and its methyl derivatives are metabolized via cytochrome P450 enzymes to reactive epoxides, causing oxidative stress and cellular damage .

Environmental and Industrial Relevance

- Naphthalene : Widely used in mothballs, industrial solvents, and PAH mixtures. High volatility contributes to airborne exposure risks .

- 1-/2-Methylnaphthalene : Found in coal tar, crude oil, and diesel exhaust. Intermediate volatility and solubility influence groundwater contamination .

- This compound: Likely a minor component in petroleum or combustion byproducts. Its structural complexity suggests lower environmental mobility but higher persistence in sediments .

Biological Activity

2-Methyl-6-(1-methylpropyl)naphthalene, a polycyclic aromatic hydrocarbon (PAH), is a derivative of naphthalene with potential biological activity. This compound is part of a larger class of naphthalene derivatives that have been studied for their pharmacological properties, including anticancer, anti-inflammatory, and antibacterial effects. This article reviews the biological activities associated with this compound, supported by recent research findings and case studies.

- Chemical Formula : C15H18

- Molecular Weight : 198.31 g/mol

- Structure : The compound features a naphthalene core with methyl and isopropyl substituents, which influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthalene derivatives, including this compound. A notable study synthesized various naphthalene-substituted compounds and evaluated their cytotoxicity against breast cancer cell lines. The results indicated that certain derivatives could induce cell cycle arrest and apoptosis in MDA-MB-231 cells, a common breast cancer model.

- Cell Cycle Analysis : Treatment with this compound resulted in a significant decrease in cells in the G1 phase and an increase in S phase cells, indicating effective cell cycle modulation (Table 1) .

| Compound | G1 Phase (%) | S Phase (%) |

|---|---|---|

| Control | 74.39 | 19.84 |

| This compound | 39.14 | 36.99 |

- Apoptosis Induction : Flow cytometry analysis revealed that the compound could induce apoptosis in a dose-dependent manner, further supporting its potential as an anticancer agent .

Anti-inflammatory and Antibacterial Activities

Naphthalene derivatives are also known for their anti-inflammatory and antibacterial properties. The presence of the naphthalene moiety enhances the pharmacological profile of these compounds by improving their chemical stability while retaining biological activity.

- Mechanisms of Action : Naphthalene derivatives have been reported to inhibit topoisomerases and protein tyrosine phosphatases, which are critical in cancer cell proliferation and survival .

Case Studies on Toxicity

Despite the promising biological activities, there are documented cases of toxicity associated with naphthalene exposure. For example, ingestion of mothballs containing naphthalene has led to severe health outcomes such as hemolysis and methemoglobinemia.

- Case Report : A case study described a young woman who ingested mothballs containing naphthalene, resulting in acute hemolysis and renal failure. She was treated with methylene blue and N-acetylcysteine, highlighting the need for caution regarding the compound's safety profile .

Toxicological Profile

The toxicological effects of naphthalene have been extensively studied. Long-term exposure to naphthalene vapors has been shown to cause respiratory issues and damage to lung tissues in animal models .

Summary of Toxic Effects

| Effect | Observed In Animal Studies |

|---|---|

| Respiratory Damage | Yes |

| Hemolytic Anemia | Yes |

| Renal Impairment | Yes |

Q & A

Basic Research Questions

Q. What are the primary methodologies for evaluating the systemic toxicity of 2-methyl-6-(1-methylpropyl)naphthalene in animal models?

- Answer : Toxicity assessments typically follow standardized protocols for inhalation, oral, or dermal exposure routes, with endpoints including respiratory, hepatic, renal, and hematological effects. Studies should adhere to inclusion criteria such as species (laboratory mammals), exposure duration (acute/intermediate/chronic), and health outcomes (e.g., body weight changes, organ-specific toxicity). For example, Table B-1 in the ATSDR Toxicological Profile outlines systemic effects to prioritize during experimental design, such as monitoring oxidative stress biomarkers in hepatic tissues or histopathological changes in the respiratory tract .

Q. How can researchers distinguish this compound’s toxicity from structurally similar polycyclic aromatic hydrocarbons (PAHs)?

- Answer : Comparative studies should focus on metabolic pathways (e.g., cytochrome P450 activation) and metabolite profiling. For instance, naphthalene derivatives often exhibit distinct toxicokinetic properties, such as variations in bioactivation to reactive epoxides. Researchers must isolate specific metabolites via HPLC or GC-MS and correlate them with mechanistic outcomes (e.g., DNA adduct formation or glutathione depletion) .

Q. What analytical techniques are recommended for detecting environmental exposure to this compound?

- Answer : Environmental monitoring relies on gas chromatography-mass spectrometry (GC-MS) for quantifying airborne or soil-bound residues. Biomarker studies in humans or animals may use urinary metabolites (e.g., hydroxylated derivatives) or blood serum analysis. The ATSDR systematic review highlights the importance of cross-validating analytical methods to address matrix interference in complex environmental samples .

Advanced Research Questions

Q. How should experimental designs address conflicting data on the carcinogenic potential of this compound?

- Answer : Resolving contradictions requires meta-analysis of dose-response relationships, species-specific susceptibility, and risk of bias assessment. For example, Table C-7 in the ATSDR report provides criteria to evaluate study quality, such as randomization of exposure doses and concealment of group allocation. Researchers should prioritize longitudinal studies with histopathological confirmation of neoplasia and adjust for confounders like co-exposure to other PAHs .

Q. What computational models are suitable for predicting the environmental fate of this compound?

- Answer : Fugacity modeling or quantitative structure-activity relationship (QSAR) tools can estimate partitioning coefficients (e.g., log Kow) and biodegradation rates. These models must integrate physicochemical properties (e.g., vapor pressure, water solubility) and site-specific parameters (e.g., soil organic content). Validation against empirical data from microcosm studies is critical to reduce uncertainties in environmental persistence predictions .

Q. How can researchers optimize in vitro assays to study the neurotoxic effects of this compound?

- Answer : Use differentiated neuronal cell lines (e.g., SH-SY5Y or primary astrocytes) to assess mitochondrial dysfunction, reactive oxygen species (ROS) generation, and synaptic vesicle dynamics. Methodological rigor includes dose-range finding via ATP viability assays and parallel omics approaches (e.g., transcriptomics to identify dysregulated pathways like NF-κB signaling). Studies should benchmark results against known neurotoxicants for mechanistic clarity .

Methodological Recommendations

- Systematic Reviews : Follow the 8-step ATSDR framework, including problem formulation, literature screening, and evidence synthesis (e.g., translating confidence ratings into hazard conclusions) .

- Data Extraction : Use standardized forms to capture study design, exposure metrics, and statistical methods (see Table C-2 in ATSDR Appendix C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.